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Executive Summary
[Des-Tyr1]-Met-Enkephalin is the primary metabolic degradation product of the endogenous

opioid peptide Met-Enkephalin. Its formation, mediated by the enzymatic cleavage of the N-

terminal tyrosine residue, renders it essentially inactive as an opioid receptor ligand. This guide

provides a comprehensive overview of the pharmacology and pharmacokinetics of [Des-Tyr1]-
Met-Enkephalin, primarily through the lens of its parent compound, Met-Enkephalin. The

critical role of the N-terminal tyrosine in opioid receptor binding and activation is detailed,

explaining the lack of significant biological activity of [Des-Tyr1]-Met-Enkephalin. This

document serves as a technical resource for researchers in pharmacology and drug

development, offering detailed experimental protocols and comparative data to underscore the

structure-activity relationships that govern opioid peptide function.

Introduction
Endogenous opioid peptides, such as the enkephalins, play a crucial role in modulating pain

and emotional states. Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) is a pentapeptide that exhibits a

preference for δ-opioid receptors, and to a lesser extent, μ-opioid receptors.[1] Its physiological

effects are short-lived due to rapid enzymatic degradation.[1] One of the primary metabolic

pathways is the removal of the N-terminal tyrosine residue by aminopeptidases, yielding [Des-
Tyr1]-Met-Enkephalin (Gly-Gly-Phe-Met). This guide will elucidate the pharmacological and
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pharmacokinetic properties of this metabolite, highlighting its significance as an inactive

product in the context of opioid signaling.

Pharmacology
The pharmacology of [Des-Tyr1]-Met-Enkephalin is best understood by comparing it to its

parent compound, Met-Enkephalin. The N-terminal tyrosine is a critical component of the

pharmacophore for opioid receptor binding and activation.[2]

Receptor Binding Affinity
Met-Enkephalin binds with high affinity to δ- and μ-opioid receptors. In contrast, [Des-Tyr1]-
Met-Enkephalin is considered to be devoid of significant opioid receptor affinity due to the

absence of the essential tyrosine residue.

Table 1: Opioid Receptor Binding Affinities of Met-Enkephalin

Ligand Receptor Ki (nM)

Met-Enkephalin μ-Opioid
15 nM - 1 μM (high affinity

component)

δ-Opioid High Affinity

Note: Specific Ki values for Met-Enkephalin can vary between studies and experimental

conditions. Data for [Des-Tyr1]-Met-Enkephalin is largely absent from peer-reviewed literature

due to its negligible affinity.

Signal Transduction
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist

like Met-Enkephalin, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP

(cAMP) levels.[3] Met-Enkephalin can also modulate ion channels through G-protein signaling.

Due to its inability to bind to opioid receptors, [Des-Tyr1]-Met-Enkephalin does not initiate

these downstream signaling events.

Diagram 1: Opioid Receptor Signaling Pathway
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Caption: Agonist binding to opioid receptors activates inhibitory G-proteins, which in turn inhibit

adenylyl cyclase and reduce cAMP production.

Pharmacokinetics
The pharmacokinetic profile of [Des-Tyr1]-Met-Enkephalin is intrinsically linked to the

metabolism of its parent peptide.

Metabolism and Formation
Met-Enkephalin is rapidly metabolized in vivo, with a half-life in the range of minutes.[1][4] The

primary route of inactivation is enzymatic degradation. Aminopeptidase N (APN) is a key

enzyme that cleaves the Tyr-Gly bond, releasing the N-terminal tyrosine and forming [Des-
Tyr1]-Met-Enkephalin.[5][6][7] Neutral endopeptidase (NEP) also contributes to enkephalin

degradation by cleaving the Gly-Phe bond.[1][5]

Diagram 2: Metabolic Degradation of Met-Enkephalin
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Caption: Aminopeptidase N (APN) cleaves the N-terminal tyrosine from Met-Enkephalin to

produce the inactive metabolite [Des-Tyr1]-Met-Enkephalin.

Distribution and Elimination
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Due to its rapid formation and presumed lack of biological activity, the specific distribution and

elimination pathways of [Des-Tyr1]-Met-Enkephalin have not been extensively studied. It is

likely cleared rapidly from circulation along with other small peptide fragments. The parent

compound, Met-Enkephalin, has low bioavailability and does not readily cross the blood-brain

barrier.[1]

Table 2: Pharmacokinetic Parameters of Met-Enkephalin

Parameter Value Species

Half-life (t1/2) 4.2 - 39 minutes Not specified

26.2 ± 5.5 minutes Human (in vitro, CSF)[8]

Cmax 1266.14 pg/mL Not specified

Tmax 0.16 h Not specified

AUC 360.64 pg*h/mL Not specified

Note: Pharmacokinetic data for Met-Enkephalin is limited and can be highly variable depending

on the experimental model and analytical methods used.

Experimental Protocols
The following protocols are representative of the methodologies used to characterize the

pharmacology and pharmacokinetics of opioid peptides and can be applied to demonstrate the

lack of activity of [Des-Tyr1]-Met-Enkephalin.

Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.

Methodology:

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human

μ- or δ-opioid receptor.
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Radioligand: A selective radiolabeled opioid receptor ligand, such as [3H]-DAMGO for μ-

receptors or [3H]-DPDPE for δ-receptors.

Test Compound: [Des-Tyr1]-Met-Enkephalin and Met-Enkephalin (as a positive control) at

varying concentrations.

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

Procedure:

Incubate receptor membranes with the radioligand and varying concentrations of the test

compound.

Separate bound from free radioligand by rapid filtration through glass fiber filters.

Quantify the amount of bound radioactivity using liquid scintillation counting.

Data Analysis:

Calculate the concentration of the test compound that inhibits 50% of the specific binding

of the radioligand (IC50).

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Diagram 3: Radioligand Binding Assay Workflow
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Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity.

Adenylyl Cyclase Inhibition Assay
Objective: To measure the functional activity of a test compound at Gi/o-coupled opioid

receptors.

Methodology:
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Cell Line: A cell line expressing the opioid receptor of interest (e.g., CHO-μ or HEK293-δ).

Stimulation: Treat cells with forskolin to stimulate adenylyl cyclase and increase cAMP

production.

Treatment: Co-incubate cells with forskolin and varying concentrations of the test compound.

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable

detection kit (e.g., HTRF, AlphaScreen, or ELISA).

Data Analysis:

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the

concentration of the test compound.

Determine the concentration of the test compound that produces 50% of its maximal

inhibitory effect (EC50 or IC50).

In Vitro Peptide Metabolism Assay
Objective: To determine the metabolic stability of a peptide in the presence of degrading

enzymes.

Methodology:

Enzyme Source: Purified aminopeptidase N or a tissue homogenate known to contain

enkephalin-degrading enzymes (e.g., brain or plasma).

Substrate: Met-Enkephalin.

Incubation: Incubate the substrate with the enzyme source at 37°C.

Sampling: Collect aliquots at various time points.

Analysis: Stop the enzymatic reaction and analyze the samples by HPLC or LC-MS/MS to

quantify the disappearance of the parent peptide and the appearance of metabolites like

[Des-Tyr1]-Met-Enkephalin.
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Data Analysis:

Calculate the rate of degradation and the half-life of the parent peptide.

In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the in vivo pharmacokinetic parameters of an opioid peptide.

Methodology:

Animal Model: Rats or mice.

Administration: Administer the peptide via a relevant route (e.g., intravenous bolus).

Blood Sampling: Collect blood samples at predetermined time points post-administration.[9]

Sample Processing: Process blood to obtain plasma.

Bioanalysis: Quantify the concentration of the peptide in plasma using a validated LC-

MS/MS method.

Data Analysis:

Plot plasma concentration versus time.

Use pharmacokinetic modeling software to calculate parameters such as half-life (t1/2),

clearance (CL), and volume of distribution (Vd).

Conclusion
[Des-Tyr1]-Met-Enkephalin is the pharmacologically inactive end-product of the primary

metabolic pathway of Met-Enkephalin. Its lack of the N-terminal tyrosine residue, a crucial

element for opioid receptor interaction, abrogates its ability to bind to and activate these

receptors. Understanding the rapid enzymatic conversion of Met-Enkephalin to [Des-Tyr1]-
Met-Enkephalin is fundamental to appreciating the transient nature of endogenous opioid

signaling. The experimental protocols detailed in this guide provide a framework for

investigating the structure-activity relationships of opioid peptides and for characterizing their

metabolic fate. For researchers in drug development, the inherent instability of natural
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enkephalins underscores the need for designing synthetic analogues with improved

pharmacokinetic properties to achieve therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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